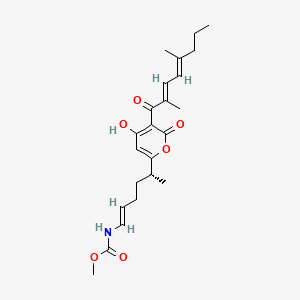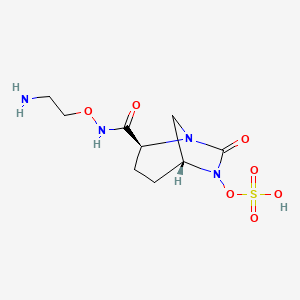
N-(Biotin-peg4)-n-bis(peg4-acid)
Übersicht
Beschreibung
“N-(Biotin-peg4)-n-bis(peg4-acid)” is a PEG-based PROTAC linker . It can be used in the synthesis of PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Synthesis Analysis
The synthesis of “N-(Biotin-peg4)-n-bis(peg4-acid)” involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . Non-sulfonated NHS-biotins are cell permeable but must be dissolved in organic solvent such as DMSO or DMF .Molecular Structure Analysis
The molecular structure of “N-(Biotin-peg4)-n-bis(peg4-acid)” includes a hydrophilic, 4-unit, polyethylene glycol (PEG) group . The PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution . The PEG spacer arm also gives the reagent a long and flexible connection to minimize steric hindrance for binding to avidin molecules .Chemical Reactions Analysis
“N-(Biotin-peg4)-n-bis(peg4-acid)” reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . The reaction forms permanent amide bonds .Physical And Chemical Properties Analysis
“N-(Biotin-peg4)-n-bis(peg4-acid)” is a solid substance with a white to off-white color . It has a molecular weight of 491.60 and a formula of C21H37N3O8S . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Protein-Markierung und Vernetzung
“N-(Biotin-peg4)-n-bis(peg4-acid)” wird für die Protein-Markierung und Vernetzung verwendet {svg_1}. Es reagiert mit primären Aminen (-NH2), wie z. B. der Seitenkette von Lysinen (K) oder den Aminotermini von Polypeptiden, um stabile Amidbindungen zu bilden {svg_2}. Dies ermöglicht die Biotinylierung von Antikörpern oder anderen Proteinen zur Detektion oder Reinigung mit Streptavidin-Sonden oder -Harzen {svg_3}.
Verbesserung der Löslichkeit
Der hydrophile Polyethylenglycol (PEG)-Spacerarm verleiht dem biotinylierten Molekül Wasserlöslichkeit {svg_4}. Dies trägt dazu bei, die Aggregation von biotinylierten Antikörpern, die in Lösung gelagert werden, zu verhindern {svg_5}. Die PEG-Gruppe erhöht auch die Löslichkeit von Biotin-PEG-Konjugaten erheblich {svg_6}.
Reduzierung der sterischen Hinderung
Der PEG-Spacerarm verleiht dem Reagenz eine lange und flexible Verbindung, die die sterische Hinderung für die Bindung an Avidin-Moleküle minimiert {svg_7}. Das an das Biotin gebundene PEG sorgt für einen verlängerten Spacerarm, der es dem Biotin ermöglicht, in die Bindungstasche des Proteins zu gelangen {svg_8}.
Biotinylierungsreagenz
“N-(Biotin-peg4)-n-bis(peg4-acid)” ist ein Biotinylierungsreagenz, das in Gegenwart des Aktivators EDC oder HATU mit Aminmolekülen reagieren kann {svg_9}. Dies ermöglicht die Anbindung von Biotin an verschiedene Moleküle für weitere Forschungsanwendungen {svg_10}.
Erhöhte Stabilität
Die N-Hydroxysuccinimid-Ester (NHS)-Gruppe reagiert spezifisch und effizient mit Lysin- und N-terminalen Amingruppen, um stabile Amidbindungen zu bilden {svg_11}. Dies erhöht die Stabilität des biotinylierten Moleküls, wodurch es für verschiedene Forschungsanwendungen geeignet wird {svg_12}.
Forschungsanwendungen
“N-(Biotin-peg4)-n-bis(peg4-acid)” wird aufgrund seiner einzigartigen Eigenschaften in verschiedenen Forschungsanwendungen eingesetzt. Es wird in Proteinanalysereagenzien, Vernetzung, Markierung und Proteinmodifikation verwendet {svg_13}.
Wirkmechanismus
Target of Action
N-(Biotin-peg4)-n-bis(peg4-acid) is a biotin-labeled, PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound works by exploiting the intracellular ubiquitin-proteasome system . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between the compound and its targets leads to the degradation of the target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By selectively targeting proteins for degradation, this compound can influence various downstream effects depending on the specific function of the degraded protein.
Pharmacokinetics
The peg moiety in the compound is known to enhance solubility , which could potentially improve its bioavailability.
Result of Action
The primary result of the action of N-(Biotin-peg4)-n-bis(peg4-acid) is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific role of the degraded protein.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(Biotin-peg4)-n-bis(peg4-acid) plays a crucial role in biochemical reactions. It reacts with primary amines, such as the side-chain of lysines or the amino-termini of polypeptides, to form stable amide bonds . This interaction is highly specific and efficient, making N-(Biotin-peg4)-n-bis(peg4-acid) a valuable tool in protein labeling .
Cellular Effects
The effects of N-(Biotin-peg4)-n-bis(peg4-acid) on cells are primarily related to its role in protein labeling. By attaching to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The pegylation of the compound imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .
Molecular Mechanism
The molecular mechanism of action of N-(Biotin-peg4)-n-bis(peg4-acid) involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester (NHS) group in the compound reacts specifically and efficiently with lysine and N-terminal amino groups . This reaction results in the biotinylation of the target protein, which can then be detected or purified using streptavidin probes or resins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Biotin-peg4)-n-bis(peg4-acid) can change over time. The compound forms permanent amide bonds, meaning that the spacer arm cannot be cleaved This stability is beneficial for long-term studies
Transport and Distribution
N-(Biotin-peg4)-n-bis(peg4-acid) is a water-soluble compound, which suggests that it can be easily transported and distributed within cells and tissues
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52)/t36-,37-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZOMFDURQUNGJ-VJZJJTPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78N4O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)








